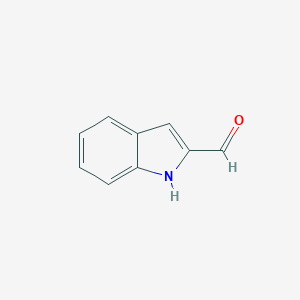

Indole-2-carbaldehyde

Descripción

The exact mass of the compound 1H-Indole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNOTUDDIXOFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172468 | |

| Record name | 1H-Indole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19005-93-7 | |

| Record name | 2-Formylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019005937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FORMYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5N9CD7DLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Indole-2-carbaldehyde: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, structure, and synthesis of Indole-2-carbaldehyde. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise, data-driven insights and actionable experimental protocols.

Core Properties of this compound

This compound, a key intermediate in the synthesis of various indole derivatives and natural products, presents as a white to brown crystalline solid.[1][2] Its core physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [3][4][5] |

| Molecular Weight | 145.16 g/mol | [3][4][6] |

| CAS Number | 19005-93-7 | [3][4] |

| Melting Point | 138-142 °C | [4] |

| Appearance | White to Brown Crystalline Solid | [1][2] |

| Solubility | Soluble in Methanol | [7] |

| Assay Purity | >96.0% to >97.0% | [1][2] |

Computational Descriptors

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 32.86 Ų | [5] |

| logP | 1.9804 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 1 | [5] |

Structural Information and Spectroscopic Data

The structural elucidation of this compound is critical for understanding its reactivity and interactions. The molecule consists of a bicyclic structure, with a benzene ring fused to a pyrrole ring, and a carbaldehyde group at the 2-position of the indole nucleus.

Caption: Chemical Structure of this compound.

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

¹H NMR (500 MHz, CDCl₃): δ (ppm), 9.88 (s, 1H); 7.77 (d, 1H, J=8.1 Hz); 7.48 (d, 1H, J=8.3 Hz); 7.41 (t, 1H, J=7.0 Hz); 7.3 (s, 1H); 7.20 (t, 1H, J=7.4 Hz).[8]

¹³C NMR (500 MHz, CDCl₃): δ (ppm), 182.89; 138.80; 136.87; 128.25; 124.37; 122.20; 115.60; 113.28.[8]

Synthesis of this compound

Several synthetic routes for this compound have been reported, including the oxidation of 2-hydroxymethylindole and the McFadyen and Stevens procedure from 2-ethoxycarbonylindoles.[9][10] A detailed experimental protocol for one common synthesis method is provided below.

Experimental Protocol: Synthesis from Indole

This protocol details the formylation of indole to produce this compound.

Materials:

-

Indole

-

Dry Tetrahydrofuran (THF)

-

n-butyllithium (2.5 M solution)

-

tert-butyllithium (1.7 M solution)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Carbon dioxide (gas)

-

Water

-

Diethyl ether

-

Brine

-

Magnesium sulfate

-

Silica gel

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry THF.

-

Cool the solution to -78°C.

-

Slowly add a 2.5 M solution of n-butyllithium (3.80 mL, 9.39 mmol) to the THF solution and stir for 30 minutes.

-

Pass carbon dioxide gas through the reaction mixture for 10 minutes.

-

Allow the resulting solution to warm to room temperature.

-

Remove excess carbon dioxide under reduced pressure while concentrating the solution to 25 mL.

-

Add 50 mL of dry THF to the concentrated solution and cool again to -78°C.

-

Slowly add a 1.7 M solution of tert-butyllithium (5.00 mL, 8.54 mmol) to the THF solution and stir at -78°C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol) to the solution.

-

Warm the resulting mixture to room temperature over a period of 1.5 hours.

-

Add water (10 mL) and stir the mixture for 15 minutes.

-

Add diethyl ether and separate the organic layer.

-

Wash the organic layer with brine (3x).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by silica gel chromatography using a mixture of hexanes and ethyl acetate (80/20) as the eluent to yield this compound.[8]

Caption: Experimental workflow for the synthesis of this compound.

Biological and Pharmacological Context

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the broader family of indole derivatives exhibits a wide range of biological activities.[11][12] These activities include antiviral, antitumor, antibacterial, and antifungal properties.[11][12][13]

Notably, derivatives such as indole-2-carboxylic acids and indole-2-carboxamides have been investigated as potential therapeutic agents.[11][13][14] For instance, indole-2-carboxylic acid has been identified as an inhibitor of HIV-1 integrase.[11] Furthermore, certain indole-2-carboxamides have demonstrated antiproliferative activity by targeting kinases like EGFR, BRAFV600E, and VEGFR-2.[13]

The synthetic accessibility of this compound makes it a valuable starting material for the development of novel, biologically active indole-based compounds.[7][9][10] Its aldehyde functional group provides a reactive handle for a variety of chemical transformations, enabling the creation of diverse molecular libraries for drug discovery and development.

References

- 1. Indole-2-carboxaldehyde | 19005-93-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Indole-2-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 1H-Indole-2-carbaldehyde | 19005-93-7 | FI51018 [biosynth.com]

- 4. Indole-2-carboxaldehyde 97 19005-93-7 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Indole-2-carboxaldehyde | 19005-93-7 [chemicalbook.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Genesis of a Versatile Precursor: An In-depth Technical Guide to the Discovery and History of Indole-2-carbaldehyde

For Immediate Release

A comprehensive technical guide detailing the discovery, historical synthetic evolution, and physicochemical properties of Indole-2-carbaldehyde. This whitepaper serves as an essential resource for researchers, scientists, and drug development professionals, offering a deep dive into the foundational chemistry of this pivotal heterocyclic aldehyde.

This compound, a seemingly simple molecule, has played a significant role as a versatile building block in the synthesis of a vast array of complex and biologically active compounds. Its unique electronic properties and the reactivity of the aldehyde group at the 2-position of the indole nucleus have made it a favored intermediate in medicinal chemistry and materials science. This guide traces the historical milestones of its synthesis, from early low-yield methods to modern, efficient protocols, and presents its key physicochemical data.

A Historical Perspective on the Synthesis of this compound

The journey to efficiently synthesize this compound has been a multi-decade endeavor, marked by incremental but significant improvements in chemical methodology. The initial forays into its creation were characterized by harsh reaction conditions and modest outputs, paving the way for more sophisticated and reliable synthetic routes.

The first documented synthesis of this compound is attributed to Taylor, who reported its preparation through the oxidation of 2-hydroxymethylindole using potassium permanganate in acetone.[1] This method, however, suffered from poor yields, limiting its practical application.[1]

A notable advancement came from Harley-Mason and Pavri, who developed an improved oxidation protocol.[1] They employed activated manganese dioxide to oxidize 2-hydroxymethylindole, offering a more efficient route to the desired aldehyde.[1] This method provided a more accessible means of obtaining this compound for further investigation.

Another significant contribution to the synthetic arsenal was reported by Dambal and Siddappa, who utilized the McFadyen and Stevens reaction.[1] This procedure starts from the more stable 2-ethoxycarbonylindoles, which are converted to the corresponding hydrazides, tosylated, and then subjected to base-catalyzed decomposition to yield the aldehyde.[1][2]

Modern synthetic chemistry has introduced more direct and high-yielding methods. A prominent contemporary strategy involves the directed lithiation of N-protected indole. This approach allows for the selective deprotonation at the C2 position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the carbaldehyde group. This method is lauded for its high regioselectivity and good yields.

The Reissert indole synthesis, a classic method for preparing indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate, also provides an indirect route to this compound through subsequent reduction and oxidation steps.[1][3] Similarly, while the Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings, its application to indole typically results in formylation at the C3 position due to the higher electron density at that site. However, with appropriate substitution patterns on the indole ring, formylation at the C2 position can be achieved.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its application in synthesis. The following tables summarize its key physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| CAS Number | 19005-93-7 |

| Melting Point | 138-142 °C |

| Appearance | Solid |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 500 MHz) | δ 9.88 (s, 1H), 7.77 (d, J=8.1 Hz, 1H), 7.48 (d, J=8.3 Hz, 1H), 7.41 (t, J=7.0 Hz, 1H), 7.3 (s, 1H), 7.20 (t, J=7.4 Hz, 1H) |

| ¹³C NMR (CDCl₃, 500 MHz) | δ 182.89, 138.80, 136.87, 128.25, 124.37, 122.20, 115.60, 113.28 |

| Mass Spectrum (GC-MS) | Major peaks at m/z 145 (M+), 144 |

Key Experimental Protocols

To provide a practical resource for researchers, detailed experimental protocols for two key synthetic methods are outlined below.

Synthesis of 1H-Indole-2-carbaldehyde via Directed Lithiation

This procedure details a modern and efficient method for the C2-formylation of indole.

Materials:

-

Indole

-

n-Butyllithium (n-BuLi) in hexanes

-

tert-Butyllithium (t-BuLi) in pentane

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry THF in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 2.5 M solution of n-butyllithium (3.80 mL, 9.39 mmol) to the THF solution and stir for 30 minutes at -78 °C.

-

Pass carbon dioxide gas through the reaction mixture for 10 minutes, then allow the solution to warm to room temperature.

-

Remove the excess carbon dioxide under reduced pressure and concentrate the solution to approximately 25 mL.

-

Add 50 mL of dry THF to the concentrated solution and cool it again to -78 °C.

-

Slowly add a 1.7 M solution of tert-butyllithium (5.00 mL, 8.54 mmol) to the THF solution and stir at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol) to the solution.

-

Allow the resulting mixture to warm to room temperature over a period of 1.5 hours.

-

Quench the reaction by adding 10 mL of water and stir for 15 minutes.

-

Add diethyl ether and separate the organic layer. Wash the organic layer three times with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the solid product by silica gel column chromatography using a mixture of hexanes and ethyl acetate (80:20) as the eluent to yield 1H-indole-2-carbaldehyde.

Expected Yield: Approximately 58%.

Synthesis of Indole-2-carbaldehydes via Oxidation of 2-Hydroxymethylindoles (Harley-Mason and Pavri Method)

This protocol is based on the improved classical method.

Materials:

-

Substituted 2-ethoxycarbonylindole

-

Lithium aluminium hydride (LiAlH₄)

-

Activated manganese dioxide (MnO₂)

-

Diethyl ether, anhydrous

-

Solvent for oxidation (e.g., chloroform, dichloromethane)

Procedure:

-

Reduction of the Ester: In a flame-dried flask under an inert atmosphere, add a solution of the appropriate ethyl indole-2-carboxylate in dry diethyl ether dropwise to a stirred suspension of lithium aluminium hydride in dry diethyl ether. After the addition is complete, stir for a further hour.

-

Work-up: Decompose the excess LiAlH₄ by the sequential addition of water, a 15% sodium hydroxide solution, and then water again. Filter the resulting solid and concentrate the filtrate to obtain the crude indole-2-methanol.

-

Oxidation: Dissolve the crude indole-2-methanol in a suitable solvent like chloroform. Add activated manganese dioxide and stir the mixture at room temperature.

-

Monitoring and Isolation: Monitor the reaction progress by TLC. Upon completion, filter off the manganese dioxide and wash it with the solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the product by recrystallization or column chromatography.[2]

The Role of this compound in Drug Discovery

This compound is a cornerstone in the synthesis of numerous pharmacologically active molecules. Its derivatives have shown promise in a variety of therapeutic areas. The following diagrams illustrate the simplified signaling pathways targeted by compounds derived from this versatile precursor.

Derivatives of this compound have been synthesized and identified as potent inhibitors of key signaling pathways implicated in cancer and viral infections.

Conclusion

From its challenging initial syntheses to its current status as a readily accessible and highly valuable precursor, the history of this compound mirrors the advancements in organic synthetic methodology. Its continued use in the development of novel therapeutics underscores its importance in the field of drug discovery. This guide provides a foundational understanding of this key molecule, serving as a valuable resource for chemists and pharmacologists alike.

References

Spectroscopic Profile of Indole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Indole-2-carbaldehyde (CAS No: 19005-93-7), a key heterocyclic aldehyde used as a building block in the synthesis of various pharmaceutical compounds and natural products. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.88 | s | - | H-9 (Aldehyde) |

| 7.77 | d | 8.1 | H-4 |

| 7.48 | d | 8.3 | H-7 |

| 7.41 | t | 7.0 | H-6 |

| 7.30 | s | - | H-3 |

| 7.20 | t | 7.4 | H-5 |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 182.89 | C-9 (C=O) |

| 138.80 | C-7a |

| 136.87 | C-2 |

| 128.25 | C-3a |

| 124.37 | C-6 |

| 122.20 | C-4 |

| 115.60 | C-5 |

| 113.28 | C-7 |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2830-2695 | Medium, Doublet | Aldehyde C-H Stretch |

| 1710-1685 | Strong | C=O Stretch (Aromatic Aldehyde) |

| 1600-1585 | Medium-Strong | Aromatic C=C Stretch (in-ring) |

| 1500-1400 | Medium-Strong | Aromatic C=C Stretch (in-ring) |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

Note: The exact peak positions can vary slightly depending on the sample preparation method.[2][3][4][5][6]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment | Ionization Method |

| 145 | High | [M]⁺ (Molecular Ion) | EI |

| 144 | High | [M-H]⁺ | EI |

| 89 | Medium | [M-H-CO-HCN]⁺ | EI |

EI: Electron Ionization[7]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol (Aromatic Aldehydes)

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The ¹H and ¹³C NMR spectra were obtained on a Bruker Avance spectrometer operating at a proton frequency of 400.13 MHz and a carbon frequency of 100.63 MHz.[8]

-

The probe temperature was maintained at approximately 300 K.[8]

-

Spectra were referenced to tetramethylsilane (TMS).[8]

-

For ¹H NMR, a sufficient number of scans were acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence was used, and a larger number of scans were averaged due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The raw data was processed using a Fourier transform.

-

Phase and baseline corrections were applied to the resulting spectra.

-

FT-IR Spectroscopy Protocol (Solid Aromatic Compounds)

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the powder into a pellet press.

-

Apply high pressure to form a thin, transparent, or translucent pellet.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty sample holder to subtract the contribution of atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.[9]

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.[9]

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol (Heterocyclic Compounds)

-

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer. This can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

-

If using a direct insertion probe, the sample is heated to facilitate volatilization into the ion source.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and subsequent fragmentation of the molecules.

-

The resulting positively charged ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of ion abundance versus m/z.

-

The molecular ion peak ([M]⁺) provides the molecular weight of the compound.

-

The fragmentation pattern provides structural information about the molecule. For this compound, characteristic fragments arise from the loss of a hydrogen atom ([M-H]⁺) and subsequent loss of carbon monoxide and hydrogen cyanide.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. 1H-Indole-2-carbaldehyde | 19005-93-7 | FI51018 [biosynth.com]

A Theoretical Deep Dive into the Reactivity of Indole-2-carbaldehyde: A Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical underpinnings of indole-2-carbaldehyde's reactivity, a crucial aspect for its application in medicinal chemistry and drug development. By leveraging computational methods, we can predict and understand the molecule's behavior in chemical reactions, paving the way for the rational design of novel therapeutics.

Introduction to the Electronic Landscape of Indole

The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in biologically active compounds. Its reactivity is governed by the electron-rich nature of the bicyclic system. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties that dictate its chemical behavior. The C3 position of the indole ring is generally the most nucleophilic and thus most susceptible to electrophilic attack. This is a consequence of the delocalization of the nitrogen lone pair electrons throughout the pyrrole ring.

The Influence of the 2-Carbaldehyde Group

The introduction of a carbaldehyde group at the C2 position significantly modulates the reactivity of the indole nucleus. The aldehyde group is an electron-withdrawing group, which has two primary effects:

-

Deactivation of the Pyrrole Ring: By withdrawing electron density, the carbaldehyde group reduces the inherent nucleophilicity of the pyrrole ring, making it less reactive towards electrophiles compared to unsubstituted indole.

-

Altered Regioselectivity: While the C3 position remains a primary site for electrophilic attack, the deactivating effect of the C2-aldehyde can make other positions on the benzene ring more competitive for substitution.

Furthermore, the aldehyde's carbonyl carbon is an electrophilic center, susceptible to nucleophilic addition. This dual reactivity makes this compound a versatile building block in organic synthesis.

Theoretical Methodologies for Reactivity Analysis

Computational chemistry provides a powerful toolkit for investigating the reactivity of molecules like this compound. The most common theoretical approaches include:

-

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It provides valuable information about molecular orbitals and energy levels.

-

Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates the region of a molecule most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity).

-

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. They are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Experimental Protocol: A Typical DFT Calculation Workflow

A standard procedure for the theoretical analysis of this compound's reactivity using DFT would involve the following steps:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-31+G(d,p).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Single Point Energy Calculation: A more accurate single-point energy calculation may be performed using a larger basis set.

-

Population Analysis: Various population analysis methods (e.g., Mulliken, Natural Bond Orbital) are used to determine atomic charges and electron distribution.

-

FMO and MEP Analysis: The HOMO, LUMO, and MEP map are generated from the calculated wavefunction to predict sites of electrophilic and nucleophilic attack.

-

Reaction Pathway Modeling: To study a specific reaction, the structures of transition states and products are optimized, and the activation energies are calculated to determine the reaction's feasibility.

Predicted Reactivity of this compound

Based on theoretical principles, we can predict the reactivity of this compound at its various positions.

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the 2-carbaldehyde group deactivates the indole ring towards electrophilic substitution. However, substitution is still possible under appropriate conditions. The predicted order of reactivity for electrophilic attack is:

C3 > C5 > C7 > C4 > C6

The C3 position remains the most favorable site due to the strong directing effect of the pyrrole nitrogen.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon of the aldehyde is an electrophilic center and will readily undergo nucleophilic addition. This is a common reaction for aldehydes and is a key feature of this compound's reactivity.

Nucleophilic Aromatic Substitution

Direct nucleophilic substitution on the indole ring is generally difficult due to its electron-rich nature. However, the presence of the electron-withdrawing aldehyde group may facilitate nucleophilic attack at the C3 position under harsh conditions or through specific mechanisms.

Quantitative Data from Theoretical Studies

While specific, comprehensive theoretical studies on this compound are not abundant in the literature, we can compile a representative table of expected values for key quantum chemical descriptors based on studies of similar indole derivatives.[1] These values are indicative and would be refined by specific calculations on this compound.

| Parameter | Predicted Value (Arbitrary Units) | Significance for Reactivity |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. A higher value suggests greater nucleophilicity. |

| LUMO Energy | -1.8 eV | Indicates susceptibility to nucleophilic attack. A lower value suggests greater electrophilicity. |

| HOMO-LUMO Gap | 4.7 eV | A smaller gap generally implies higher reactivity. |

| Mulliken Charge on C3 | -0.25 | A more negative charge suggests a more nucleophilic character. |

| Mulliken Charge on Carbonyl C | +0.40 | A more positive charge suggests a more electrophilic character. |

Visualizing Reactivity and Workflows

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key reactivity concepts and a typical computational workflow for studying this compound.

References

An In-depth Technical Guide to the Tautomerism and Stability of Indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-2-carbaldehyde, a key building block in synthetic and medicinal chemistry, possesses the potential for tautomerism, a phenomenon critical to its reactivity, stability, and interaction with biological targets. This technical guide provides a comprehensive analysis of the tautomeric forms of this compound, focusing on the equilibrium between the aldehyde (keto) and enol forms. This document synthesizes available spectroscopic and computational data, outlines detailed experimental protocols for tautomer analysis, and presents visual representations of the tautomeric relationship and analytical workflows. A thorough understanding of this equilibrium is paramount for professionals in drug discovery and development, as the predominant tautomeric form can significantly influence a molecule's physicochemical properties and pharmacological activity.

Introduction to this compound Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert. The most common form of tautomerism is prototropic tautomerism, which involves the migration of a proton. In the context of this compound, the key tautomeric equilibrium is between the well-known aldehyde form (the "keto" tautomer) and its corresponding enol form, (Z)-1H-indol-2-yl(hydroxy)methylene.

The aldehyde tautomer features a carbonyl group (C=O) at the 2-position of the indole ring. The enol tautomer is characterized by a hydroxyl group (-OH) attached to a carbon that is part of a carbon-carbon double bond (C=C). The relative stability of these two forms is dictated by a variety of factors, including solvent polarity, temperature, pH, and intramolecular hydrogen bonding. While the keto form is generally more stable for simple aldehydes and ketones, the presence of the indole ring and the potential for conjugation and hydrogen bonding can influence this equilibrium.

A ¹H NMR spectrum of 1H-Indole-2-carbaldehyde has shown a signal at δ 4.8 ppm, which is attributed to a hydroxyl proton, suggesting the presence of the enol tautomer in solution[1]. However, quantitative data on the precise equilibrium in different conditions is scarce in publicly available literature, necessitating further dedicated studies.

Tautomeric Forms of this compound

The tautomeric equilibrium of this compound can be represented as follows:

Caption: Tautomeric equilibrium between the aldehyde and enol forms of this compound.

Stability of Tautomers

The relative stability of the aldehyde and enol tautomers is a critical factor in determining the overall properties of this compound.

-

Aldehyde (Keto) Form: Generally, the keto form of aldehydes and ketones is thermodynamically more stable than the enol form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.

-

Enol Form: The stability of the enol form can be enhanced by factors such as:

-

Aromaticity: If the enol is part of an aromatic system, its stability is significantly increased.

-

Conjugation: Extended conjugation within the molecule can stabilize the enol form.

-

Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond between the hydroxyl proton of the enol and a nearby acceptor atom can greatly stabilize the enol tautomer. In the case of this compound, a hydrogen bond could potentially form between the enolic hydroxyl group and the nitrogen atom of the indole ring.

-

Quantitative Analysis of Tautomeric Equilibrium

A quantitative understanding of the tautomeric equilibrium is essential for predicting the behavior of this compound in various environments. The equilibrium constant (KT) provides a measure of the relative amounts of the two tautomers at equilibrium.

KT = [Enol] / [Keto]

The Gibbs free energy difference (ΔG°) between the two tautomers can be calculated from the equilibrium constant using the following equation:

ΔG° = -RT ln(KT)

Where:

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the temperature in Kelvin

Currently, there is a lack of specific experimental data in the public domain for the KT and ΔG° of this compound tautomerism. The following tables are presented as a template for future experimental and computational findings.

Table 1: Tautomeric Equilibrium Data for this compound (Hypothetical)

| Solvent | Temperature (°C) | % Enol | % Keto | KT | ΔG° (kJ/mol) |

| CDCl₃ | 25 | - | - | - | - |

| DMSO-d₆ | 25 | - | - | - | - |

| Methanol-d₄ | 25 | - | - | - | - |

| Water-d₂ | 25 | - | - | - | - |

Table 2: Computational Thermochemistry Data for this compound Tautomers (Hypothetical)

| Tautomer | Method/Basis Set | E (Hartree) | ΔE (kJ/mol) | ΔH (kJ/mol) | ΔG (kJ/mol) |

| Aldehyde (Keto) | B3LYP/6-31G | - | 0 (Reference) | 0 (Reference) | 0 (Reference) |

| Enol | B3LYP/6-31G | - | - | - | - |

Experimental Protocols for Tautomer Analysis

The study of tautomerism relies on various analytical techniques, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being the most prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound (e.g., 10 mg) in a known volume (e.g., 0.6 mL) of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.

-

Ensure the sample is completely dissolved. Gentle vortexing or sonication may be applied.

-

Allow the solution to equilibrate at the desired temperature for a sufficient period (e.g., at least 1 hour) before analysis.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Use a standard single-pulse experiment.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration. A typical D1 value is 10-30 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform phase correction and baseline correction.

-

Identify the characteristic signals for both the aldehyde (keto) and enol tautomers.

-

Aldehyde proton: Expected around δ 9.5-10.5 ppm.

-

Enol hydroxyl proton: A broad singlet, potentially in the range of δ 4.5-5.5 ppm or further downfield if involved in strong hydrogen bonding[1].

-

Enol vinyl proton: Expected in the alkene region of the spectrum.

-

-

Carefully integrate the area of a well-resolved, non-overlapping signal for each tautomer.

-

Calculate the percentage of each tautomer using the following formula:

-

% Enol = [Integral of Enol signal / (Integral of Enol signal + Integral of Keto signal)] * 100

-

% Keto = [Integral of Keto signal / (Integral of Enol signal + Integral of Keto signal)] * 100

-

-

Calculate the equilibrium constant (KT).

-

Caption: General workflow for the analysis of this compound tautomerism by NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra in different solvents. The keto and enol forms will likely have different λmax values due to differences in their conjugated systems.

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a non-polar solvent where one tautomer is expected to predominate (e.g., cyclohexane).

-

Prepare a series of solutions of the same concentration in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).

-

-

UV-Vis Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum of each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Use the pure solvent as a blank for each measurement.

-

-

Data Analysis:

-

Identify the λmax for each tautomer. This may require deconvolution of overlapping spectra.

-

If the molar absorptivity (ε) of each tautomer at a specific wavelength is known or can be determined, the concentration of each tautomer in the mixture can be calculated using the Beer-Lambert law.

-

The equilibrium constant (KT) can then be determined from the concentrations of the two tautomers.

-

Computational Chemistry in Tautomerism Studies

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and providing insights into the factors governing the equilibrium.

General Computational Protocol:

-

Structure Optimization:

-

Build the 3D structures of both the aldehyde and enol tautomers of this compound.

-

Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G* or higher).

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

These calculations also provide thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Energy Calculations:

-

Calculate the single-point energies of the optimized structures at a higher level of theory for greater accuracy.

-

The relative Gibbs free energy difference (ΔG) between the tautomers can be calculated to predict the equilibrium constant.

-

-

Solvent Effects:

-

Incorporate the effects of different solvents using a continuum solvation model (e.g., Polarizable Continuum Model - PCM). This allows for the prediction of how the tautomeric equilibrium will shift in different solvent environments.

-

Caption: A typical workflow for the computational analysis of this compound tautomerism.

Conclusion and Future Directions

The tautomerism of this compound between its aldehyde and enol forms is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery and materials science. While the existence of the enol tautomer is suggested by spectroscopic evidence, a comprehensive quantitative understanding of the equilibrium in various conditions is currently lacking in the literature.

Future research should focus on:

-

Systematic experimental studies using NMR and UV-Vis spectroscopy to determine the tautomeric equilibrium constants and thermodynamic parameters in a wide range of solvents and at different temperatures.

-

Advanced computational studies to accurately predict the relative stabilities of the tautomers and to elucidate the role of intramolecular hydrogen bonding and solvent interactions.

-

Investigation into how the tautomeric equilibrium influences the reactivity of this compound in various chemical transformations and its binding affinity to biological targets.

A deeper understanding of the tautomeric landscape of this compound will empower researchers to better control its reactivity and to design novel molecules with optimized properties for a range of applications.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Indole-2-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. Among its derivatives, indole-2-carbaldehyde has emerged as a versatile scaffold for the development of novel therapeutic agents with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. Detailed experimental protocols, quantitative data summaries, and mechanistic insights are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data Summary: Anticancer Activity

| Derivative Type | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Bases | This compound Schiff base 5 | KB | Not specified | [1] |

| This compound Schiff base 14 | KB | Not specified | [1] | |

| 5-indolylimino derivative 7 | KB-3-1 | 19.6 | [2] | |

| Hydrazinylidene derivative 5 | KB-3-1 | 57.7 | [2] | |

| Carboxamides | 2-methylpyrrolidin-4-yl phenethyl derivative 5e | A-549, MCF-7, Panc-1 | 0.95, 0.80, 1.00 | [3] |

| Indole-2-carboxamide Va | - | GI50: 26-86 nM | [4] | |

| Indole-2-carboxamide Vg | MCF-7 | GI50: 31 nM | [4] | |

| Indole-2-carboxamide Vh | - | GI50: 37 nM | [4] | |

| Thiosemicarbazones | 2-phenylindole-3-carbaldehyde analog A | - | 0.035 (cell growth) | [5] |

| 2-phenylindole-3-carbaldehyde imine B | - | 1.2 (tubulin polymerization) | [5] |

Key Signaling Pathways in Anticancer Activity

Indole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and EGFR pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Indole compounds can interfere with this pathway at multiple points, leading to the inhibition of cancer cell growth and induction of apoptosis.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a vital role in cell proliferation and is often dysregulated in cancer. Certain indole-2-carboxamide derivatives have been identified as potent inhibitors of EGFR.[3]

Caption: EGFR signaling pathway and inhibition by indole-2-carboxamides.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours at 37°C.[6]

-

Compound Addition: Aspirate the old media and add 100 µL of media containing various concentrations of the this compound derivative to the wells.[6] Incubate for a further 24-72 hours.

-

MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[6][7] Incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity

Derivatives of this compound, particularly Schiff bases and carboxamides, have shown promising activity against a range of bacterial and fungal pathogens.[8]

Quantitative Data Summary: Antimicrobial Activity

| Derivative Type | Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Semicarbazones | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1) | Staphylococcus aureus | 100 | [9] |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1) | Bacillus subtilis | 100 | [9] | |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2) | Staphylococcus aureus | 150 | [9] | |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2) | Bacillus subtilis | 150 | [9] | |

| Carboxamides | Indole-2-carboxamide 5 | M. tuberculosis | >32 | [10] |

| Indole-2-carboxamide 16 | M. tuberculosis | >32 | [10] | |

| 4,6-dimethylindole-2-carboxamide 25 | M. abscessus | 0.25 | [10] | |

| 4,6-dimethylindole-2-carboxamide 30 | M. tb H37Rv | 0.00195 | [10] |

Mechanism of Antimicrobial Action

The antimicrobial mechanism of indole derivatives is multifaceted. One proposed mechanism involves the inhibition of bacterial respiratory metabolism and disruption of the membrane potential. For extensively drug-resistant Acinetobacter baumannii (XDRAB), indole derivatives have been shown to reduce the expression of quorum sensing and biofilm-implicated genes.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[12]

-

Serial Dilution: Perform serial twofold dilutions of the indole derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[13]

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[12]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[6]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Antiviral Activity

Indole-2-carboxylic acid derivatives have been identified as promising inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[14]

Quantitative Data Summary: Antiviral Activity

| Derivative Type | Compound/Derivative | Virus/Target | IC50 (µM) | Reference |

| Carboxylates | Indole-2-carboxylate 2f | Coxsackie B3 virus | 1.59 | [10] |

| Indole-2-carboxylate 8f | Coxsackie B3 virus | 7.18 | [10] | |

| Indole-2-carboxylate 14f | Influenza A | 7.53 | [10] | |

| Carboxylic Acids | Indole-2-carboxylic acid 17a | HIV-1 Integrase | 3.11 | [14] |

| Indole-2-carboxylic acid 4a | HIV-1 Integrase | 10.06 | [14] | |

| Indole-2-carboxylic acid 4b | HIV-1 Integrase | ~10 | [14] |

Mechanism of Antiviral Action: HIV-1 Integrase Inhibition

HIV-1 integrase catalyzes the insertion of the viral DNA into the host genome. Indole-2-carboxylic acid derivatives can inhibit the strand transfer step of this process by chelating with Mg2+ ions in the active site of the enzyme.[14]

Caption: Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the inhibition of the strand transfer activity of HIV-1 integrase.

Caption: Workflow for the HIV-1 integrase strand transfer assay.

Detailed Protocol:

-

Plate Coating: Coat a streptavidin-coated 96-well plate with a biotinylated double-stranded donor substrate DNA.[1]

-

Integrase and Inhibitor Addition: Add recombinant HIV-1 integrase to the wells, followed by the indole derivative test compound.

-

Strand Transfer Reaction: Add the target substrate DNA to initiate the strand transfer reaction and incubate.

-

Detection: Detect the integrated target DNA using a specific antibody conjugated to a reporter enzyme (e.g., HRP).[1]

-

Signal Quantification: Add a substrate for the reporter enzyme and measure the resulting colorimetric signal.

Anti-inflammatory and Analgesic Activities

Schiff base derivatives of this compound have exhibited notable anti-inflammatory and analgesic properties.[14]

Mechanism of Anti-inflammatory Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these derivatives are partly attributed to their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, often through the modulation of the NF-κB signaling pathway.

The NF-κB signaling pathway is a key regulator of the inflammatory response. Upon stimulation by inflammatory signals (e.g., LPS), the IKK complex is activated, leading to the phosphorylation and degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Caption: NF-κB signaling pathway and its inhibition by indole derivatives.

Experimental Protocol: Hot Plate Test for Analgesic Activity

The hot plate test is a common method for assessing the central analgesic activity of compounds.[15][16]

Caption: Workflow for the hot plate analgesic test.

Detailed Protocol:

-

Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 1°C).[17]

-

Animal Handling: Acclimatize the animals (typically mice or rats) to the testing environment.[18]

-

Drug Administration: Administer the test compound or a control substance to the animals.[17]

-

Testing: At a predetermined time after drug administration, place the animal on the hot plate.[17]

-

Measurement: Record the latency time for the animal to exhibit a pain response, such as licking a hind paw or jumping.[15][16] An increase in latency time compared to the control group indicates an analgesic effect.

Conclusion

This compound and its derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of new therapeutics based on this versatile chemical scaffold. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as further elucidating their mechanisms of action to identify novel therapeutic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. broadpharm.com [broadpharm.com]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]

- 10. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hot plate test - Wikipedia [en.wikipedia.org]

- 16. Hot plate test [panlab.com]

- 17. jcdr.net [jcdr.net]

- 18. maze.conductscience.com [maze.conductscience.com]

Indole-2-carbaldehyde: A Pivotal Precursor for Bioactive Natural Product Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indole-2-carbaldehyde, a versatile heterocyclic aldehyde, has emerged as a crucial scaffold in the synthesis of a diverse array of bioactive molecules and natural product analogs. Its inherent reactivity, stemming from the aldehyde functional group at the C-2 position of the indole ring, allows for its participation in a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the generation of compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Synthetic Utility and Key Reactions

This compound is a valuable starting material for the construction of a wide range of heterocyclic systems.[1] Its aldehyde group readily undergoes condensation reactions, serves as an electrophile in nucleophilic additions, and can be transformed into various other functional groups, paving the way for the synthesis of complex molecular architectures. Key transformations involving this compound include:

-

Schiff Base Formation: Condensation with primary amines yields Schiff bases, which are important intermediates and have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2]

-

Knoevenagel Condensation: Reaction with active methylene compounds leads to the formation of α,β-unsaturated carbonyl compounds, which are key precursors for various pharmaceuticals.[1]

-

Wittig Reaction: The Wittig reaction of this compound with phosphonium ylides provides a reliable method for the formation of C-C double bonds, enabling the synthesis of diverse alkene-containing structures.

-

Pictet-Spengler Reaction: Derivatives of this compound can be utilized in the Pictet-Spengler reaction, a powerful tool for the construction of β-carboline and tetrahydroisoquinoline alkaloids.[3][4]

-

Multi-component Reactions (MCRs): this compound is an effective component in MCRs, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step.[5][6]

This compound Derivatives as Potent Bioactive Agents

Research into the derivatization of this compound has led to the discovery of numerous compounds with significant therapeutic potential. A major focus has been the development of anticancer agents, with many derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.

Dual EGFR/CDK2 Inhibition in Cancer Therapy

A particularly promising avenue of research has been the development of indole-2-carboxamide derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[7][8] Both EGFR and CDK2 are key regulators of cell proliferation and survival, and their dysregulation is a common feature of many cancers. Dual inhibition of these pathways offers a synergistic approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various this compound derivatives.

Table 1: Antiproliferative Activity of Indole-2-carboxamide Derivatives

| Compound | R1 | R2 | R3 | R4 | Mean GI50 (µM) |

| 5a | Cl | H | H | H | 3.70 |

| 5b | Cl | H | H | Dimethylamino | 3.30 |

| 5d | Cl | H | H | Morpholin-4-yl | 1.05 |

| 5e | Cl | H | H | 2-methylpyrrolidin-1-yl | 0.95 |

| 5f | H | Cl | H | H | 1.95 |

| 5h | Cl | H | Cl | H | 1.30 |

| 5i | Cl | H | Cl | Morpholin-4-yl | 1.50 |

| 5j | F | H | F | H | 1.20 |

| 5k | F | H | F | Morpholin-4-yl | 1.15 |

| Doxorubicin | - | - | - | - | 1.10 |

| Data sourced from a study on the antiproliferative activity of indole-2-carboxamides against four cancer cell lines.[7] |

Table 2: EGFR and CDK2 Inhibitory Activity of Selected Indole-2-carboxamide Derivatives

| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) |

| 5d | 89 ± 6 | 23 ± 2 |

| 5e | 93 ± 8 | 13 ± 1 |

| 5h | 110 ± 9 | 11 ± 1 |

| 5i | 137 ± 11 | 30 ± 3 |

| 5j | 98 ± 8 | 34 ± 3 |

| 5k | 121 ± 10 | 19 ± 2 |

| Erlotinib | 80 ± 5 | - |

| Dinaciclib | - | 20 ± 2 |

| Data represents the half-maximal inhibitory concentration against EGFR and CDK2 enzymes.[7] |

Table 3: Anthelmintic Activity of this compound Schiff Base Derivatives

| Compound | Concentration (mg/mL) | Time for Paralysis (min) | Time for Death (min) |

| MUB-03 | 50 | 4.10 ± 0.12 | 6.35 ± 0.24 |

| 100 | 3.25 ± 0.22 | 4.32 ± 0.28 | |

| MUB-06 | 50 | Moderate Activity | Moderate Activity |

| 100 | Moderate Activity | Moderate Activity | |

| MUB-07 | 50 | Moderate Activity | Moderate Activity |

| 100 | Moderate Activity | Moderate Activity | |

| Albendazole | Standard | - | - |

| Data from a study on the anthelmintic activity of newly synthesized Schiff base derivatives.[2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its bioactive derivatives are crucial for reproducibility and further development.

Protocol 1: Synthesis of 1H-Indole-2-carbaldehyde

This protocol describes a method for the formylation of indole at the C-2 position.[9]

-

Materials: Indole, dry Tetrahydrofuran (THF), n-butyllithium (2.5 M solution), tert-butyllithium (1.7 M solution), anhydrous N,N-dimethylformamide (DMF), Diethyl ether, Brine, Magnesium sulfate.

-

Procedure:

-

Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry THF in a round-bottom flask.

-

Cool the solution to -78 °C.

-

Slowly add a 2.5 M solution of n-butyllithium (3.80 mL, 9.39 mmol) and stir for 30 minutes.

-

Pass carbon dioxide gas through the reaction mixture for 10 minutes.

-

Allow the solution to warm to room temperature and then concentrate to 25 mL under reduced pressure.

-

Add 50 mL of dry THF to the concentrated solution and cool again to -78 °C.

-

Slowly add a 1.7 M solution of tert-butyllithium (5.00 mL, 8.54 mmol) and stir at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol) to the solution.

-

Allow the resulting mixture to warm to room temperature over a period of 1.5 hours.

-

Quench the reaction by adding water (10 mL) and stir for 15 minutes.

-

Add diethyl ether and separate the organic layer.

-

Wash the organic layer with brine (3 x 20 mL).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the solid by silica gel chromatography using 80/20 hexanes/ethyl acetate as eluent to yield 1H-indole-2-carbaldehyde (0.7129 g, 58%).[9]

-

-

Characterization Data:

Protocol 2: General Procedure for the Synthesis of this compound Schiff Bases

This protocol outlines the synthesis of Schiff base derivatives from 1H-indole-2-carbaldehyde and various substituted amines.[2]

-

Materials: 1H-indole-2-carbaldehyde, substituted amine (e.g., 4-bromoaniline, 2-chloroaniline), glacial acetic acid.

-

Procedure:

-

In a reaction flask, add 1H-indole-2-carbaldehyde (0.05 mol) and the substituted amine (0.05 mol) to 30 mL of glacial acetic acid.

-

Reflux the reaction mixture at 80-90 °C for 12-14 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

The resulting product can be purified by recrystallization or column chromatography.

-

Conclusion

This compound stands as a testament to the power of a simple heterocyclic scaffold in generating a vast and diverse chemical space with profound biological implications. Its synthetic tractability allows for the creation of extensive libraries of derivatives, leading to the identification of potent agents for a range of diseases. The development of indole-2-carboxamide derivatives as dual EGFR/CDK2 inhibitors highlights a successful strategy in modern drug discovery, targeting multiple nodes in cancer signaling pathways. The continued exploration of novel synthetic methodologies, such as multi-component reactions, and the expansion of biological screening will undoubtedly unlock the full therapeutic potential of this remarkable precursor. This guide serves as a foundational resource to inspire and support further innovation in the synthesis and application of this compound-derived natural product analogs.

References

- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. Modular assembly of indole alkaloids enabled by multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis routes of this compound [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemistry and Applications of Indole-2-carbaldehyde

This compound is a versatile heterocyclic aldehyde that serves as a pivotal building block in the synthesis of a wide array of pharmaceutical intermediates and functional materials.[1] The reactivity of the aldehyde group at the C-2 position of the indole nucleus is central to its synthetic utility, allowing for its participation in various carbon-carbon and carbon-nitrogen bond-forming reactions.[1] This makes it an invaluable scaffold in medicinal chemistry for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, and diverse applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction.

1.1. Formylation of Indole via Lithiation

A common and effective method involves the lithiation of indole followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

1.2. Oxidation of 2-Hydroxymethylindole

This compound can be prepared by the oxidation of 2-hydroxymethylindole.[3] Activated manganese dioxide is an effective oxidizing agent for this transformation.[3] The precursor, 2-hydroxymethylindole, can be obtained by the lithium aluminum hydride reduction of the corresponding 2-ethoxycarbonylindole.[3]

1.3. McFadyen and Stevens Procedure

This method involves the conversion of 2-ethoxycarbonylindoles into the corresponding carbohydrazide, which is then tosylated and subsequently treated with anhydrous sodium carbonate in ethylene glycol to yield the desired aldehyde.

1.4. Other Methods

While the Vilsmeier-Haack and Reimer-Tiemann reactions are well-known for the formylation of indoles, they predominantly lead to substitution at the C-3 position due to the higher electron density at this position.[4][5][6] The Reissert indole synthesis is a classical method for preparing indole-2-carboxylates, which can then be converted to this compound.

Experimental Protocol: Synthesis via Lithiation of Indole

This protocol details the synthesis of this compound from indole.[7]

Materials:

-

Indole (1.00 g, 8.54 mmol)

-

Dry Tetrahydrofuran (THF), 100 mL

-

n-Butyllithium (2.5 M solution, 3.80 mL, 9.39 mmol)

-

Carbon dioxide (gas)

-

tert-Butyllithium (1.7 M solution, 5.00 mL, 8.54 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (0.83 mL, 8.5 mmol)

-

Water (10 mL)

-

Diethyl ether

-

Brine

-

Magnesium sulfate

-

Silica gel

-

Hexanes/Ethyl acetate (80:20)

Procedure:

-

Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry THF in a flask.

-

Cool the solution to -78°C.

-

Slowly add a 2.5 M solution of n-butyllithium (3.80 mL, 9.39 mmol) and stir for 30 minutes.

-

Pass carbon dioxide gas through the reaction mixture for 10 minutes.

-

Allow the solution to warm to room temperature.

-

Remove the excess carbon dioxide under reduced pressure while concentrating the solution to 25 mL.

-

Add 50 mL of dry THF to the concentrated solution and cool again to -78°C.

-

Slowly add a 1.7 M solution of tert-butyllithium (5.00 mL, 8.54 mmol) and stir at -78°C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol) to the solution.

-

Warm the resulting mixture to room temperature over a period of 1.5 hours.

-

Add water (10 mL) and stir the mixture for 15 minutes.

-

Add diethyl ether, and wash the organic layer with brine (3 times).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by silica gel chromatography using 80/20 hexanes/ethyl acetate as the eluent to yield this compound.[7]

Chemical Reactivity and Key Reactions

The aldehyde functional group in this compound is highly reactive and participates in a variety of chemical transformations.

-

Condensation Reactions: It readily undergoes condensation with active methylene compounds, such as in the Knoevenagel condensation, to form α,β-unsaturated carbonyl compounds.[1]

-

Formation of Schiff Bases and Thiosemicarbazones: Reaction with primary amines and thiosemicarbazides yields Schiff bases and thiosemicarbazones, respectively. These derivatives exhibit a broad spectrum of biological activities.[1][8]

-

Multicomponent Reactions: Its reactivity makes it an excellent component in multicomponent reactions, enabling the efficient synthesis of complex molecular structures.[1]

-

Reduction: The aldehyde can be reduced to 2-hydroxymethylindole using reducing agents like lithium aluminum hydride.[3]

-

Oxidation: Oxidation of the aldehyde group yields indole-2-carboxylic acid.[9]

Experimental Protocol: Synthesis of this compound Thiosemicarbazone

This protocol describes the formation of a thiosemicarbazone from this compound.[1]

Materials:

-

This compound

-

Thiosemicarbazide

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve equimolar amounts of this compound and thiosemicarbazide in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 3-5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Collect the precipitated solid product by filtration.

-

Wash the solid with cold ethanol and dry it to obtain the this compound thiosemicarbazone.[1]

Spectroscopic Properties

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Values | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 9.88 (s, 1H), 7.77 (d, 1H, J=8.1 Hz), 7.48 (d, 1H, J=8.3 Hz), 7.41 (t, 1H, J=7.0 Hz), 7.3 (s, 1H), 7.20 (t, 1H, J=7.4 Hz). | [7] |

| ¹³C NMR (500 MHz, CDCl₃) | δ (ppm): 182.89, 138.80, 136.87, 128.25, 124.37, 122.20, 115.60, 113.28. | [7] |

| Molecular Weight | 145.16 g/mol | [10] |

Applications

This compound is a valuable precursor for a diverse range of compounds with significant applications in medicinal chemistry and materials science.[1][11]

Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, and derivatives of this compound have shown a wide range of biological activities.[2]

-